2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
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Overview
Description
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl is an organic compound that features a biphenyl structure with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Carboxylation: The carboxylic acid group can be introduced via a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl core provides a hydrophobic interaction surface . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar in having an amino and carboxylic acid group but differs in the position and structure of the aromatic ring.
2-(Aminomethyl)benzoic acid: Similar in having an aminomethyl and carboxylic acid group but lacks the biphenyl structure.
Pyrrolidine derivatives: These compounds also contain an aminomethyl group but have a different core structure.
Uniqueness
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl is unique due to its biphenyl core, which provides a rigid and planar structure that can interact with biological targets in a specific manner. This makes it a valuable compound in the design of drugs and materials with precise functional properties .
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCJWHCSSHPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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